Boc-Tyr(2-Br-Z)-OH
Overview
Description
Boc-Tyr(2-Br-Z)-OH, also known as Boc-O-(2-bromo-Z)-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group and a 2-bromo-benzyloxycarbonyl (2-Br-Z) group protecting the hydroxyl group of tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(2-Br-Z)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by the 2-bromo-benzyloxycarbonyl (2-Br-Z) group through a reaction with 2-bromo-benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group attachment.
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(2-Br-Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Br-Z protective groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, while the 2-Br-Z group can be removed using hydrogen bromide (HBr) in acetic acid.
Coupling: Peptide bond formation is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major products are tyrosine and the respective protective group by-products.
Coupling: The major products are peptides with this compound incorporated into the sequence.
Scientific Research Applications
Boc-Tyr(2-Br-Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.
Mechanism of Action
The mechanism of action of Boc-Tyr(2-Br-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group protects the amino group, while the 2-Br-Z group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during the synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(2-Cl-Z)-OH: Similar to Boc-Tyr(2-Br-Z)-OH but with a 2-chloro-benzyloxycarbonyl group.
Boc-Tyr(2-I-Z)-OH: Similar to this compound but with a 2-iodo-benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the presence of the 2-bromo-benzyloxycarbonyl group, which provides specific reactivity and stability characteristics. This makes it particularly useful in certain peptide synthesis applications where other protective groups may not be as effective.
Properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885901 | |
Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47689-67-8 | |
Record name | O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47689-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-Tyrosine(2-BromoCbz) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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